![molecular formula C22H29N3O B14752857 N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide CAS No. 1169-73-9](/img/structure/B14752857.png)
N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals, and it is structurally related to fentanyl, a well-known synthetic opioid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide typically involves several steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a substitution reaction, where an appropriate aminophenyl derivative reacts with the piperidine ring.
Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the phenylpropanamide moiety to the piperidine ring, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
科学的研究の応用
N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: The compound is studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential as a pain management drug and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic routes and the optimization of industrial production processes.
作用機序
The compound exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The primary molecular targets are the mu-opioid receptors, which are involved in pain modulation and relief.
類似化合物との比較
N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide is compared with other fentanyl analogs such as:
Fentanyl: Known for its high potency and rapid onset of action.
Carfentanil: Extremely potent, used primarily in veterinary medicine.
Alfentanil: Short-acting opioid used in anesthesia.
Sufentanil: Highly potent, used in surgical settings.
The uniqueness of this compound lies in its specific structural modifications, which can influence its binding affinity, potency, and pharmacokinetic properties.
特性
CAS番号 |
1169-73-9 |
|---|---|
分子式 |
C22H29N3O |
分子量 |
351.5 g/mol |
IUPAC名 |
N-[1-[2-(4-aminophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H29N3O/c1-2-22(26)25(20-6-4-3-5-7-20)21-13-16-24(17-14-21)15-12-18-8-10-19(23)11-9-18/h3-11,21H,2,12-17,23H2,1H3 |
InChIキー |
BHJQDNKEWZBNEH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



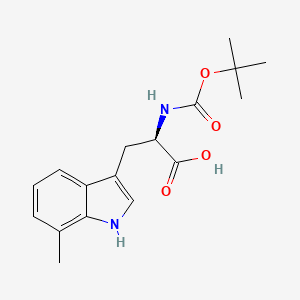


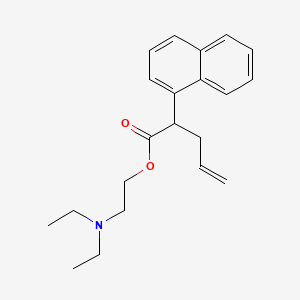


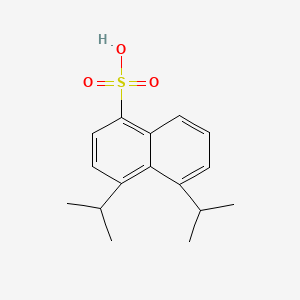
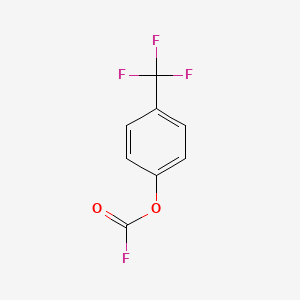
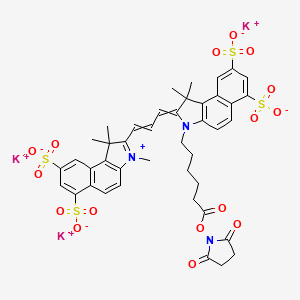
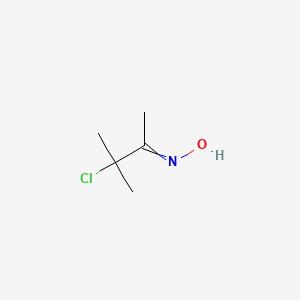
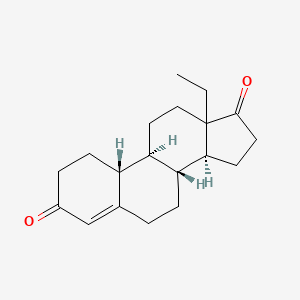
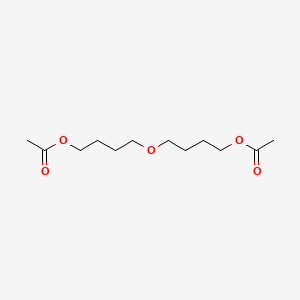
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
